molecular formula C11H18O3 B8519801 Methyl 9-hydroxybicyclo-[3.3.1]nonane-3-carboxylate

Methyl 9-hydroxybicyclo-[3.3.1]nonane-3-carboxylate

Cat. No. B8519801
M. Wt: 198.26 g/mol
InChI Key: LQFDKQYXOSMBIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 9-hydroxybicyclo-[3.3.1]nonane-3-carboxylate is a useful research compound. Its molecular formula is C11H18O3 and its molecular weight is 198.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 9-hydroxybicyclo-[3.3.1]nonane-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 9-hydroxybicyclo-[3.3.1]nonane-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 9-hydroxybicyclo-[3.3.1]nonane-3-carboxylate

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

methyl 9-hydroxybicyclo[3.3.1]nonane-3-carboxylate

InChI

InChI=1S/C11H18O3/c1-14-11(13)9-5-7-3-2-4-8(6-9)10(7)12/h7-10,12H,2-6H2,1H3

InChI Key

LQFDKQYXOSMBIH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2CCCC(C1)C2O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate (190 mg, 0.97 mmol) in methanol was added NaBH4 (76 mg, 2 mmol) at 0° C. The mixture was stirred at rt for 2 h, and concentrated. The residue was diluted with water, and the mixture was extracted with Et2O. The organic layer was concentrated to give methyl 9-hydroxybicyclo-[3.3.1]nonane-3-carboxylate, which was used in the next step directly without purification (140 mg, crude).
Quantity
190 mg
Type
reactant
Reaction Step One
Name
Quantity
76 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.